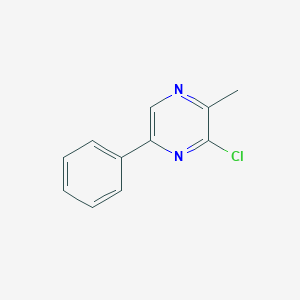
3-Chloro-2-methyl-5-phenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-5-phenylpyrazine: is an organic compound with the molecular formula C11H9ClN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-5-phenylpyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloro-2-methylpyrazine with phenylhydrazine under acidic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methyl-5-phenylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 3-amino-2-methyl-5-phenylpyrazine.
Oxidation: Formation of 3-chloro-2-carboxy-5-phenylpyrazine.
Reduction: Formation of this compound dihydropyrazine.
Scientific Research Applications
3-Chloro-2-methyl-5-phenylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5-phenylpyrazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Chloro-3-methyl-5-phenylpyrazine
- 3-Chloro-2-methyl-6-phenylpyrazine
- 3-Bromo-2-methyl-5-phenylpyrazine
Comparison: 3-Chloro-2-methyl-5-phenylpyrazine is unique due to the specific positioning of the chloro, methyl, and phenyl groups on the pyrazine ring. This unique arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 3-position can enhance its electrophilicity, making it more reactive in substitution reactions.
Properties
CAS No. |
72875-89-9 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GYYATBUHVRCNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




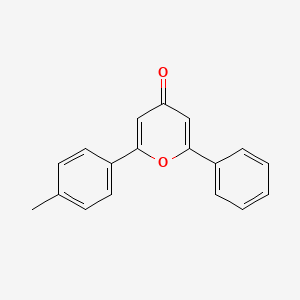
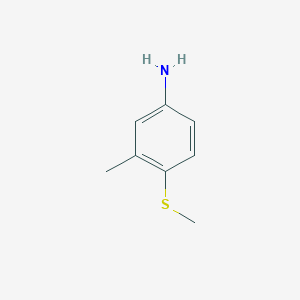
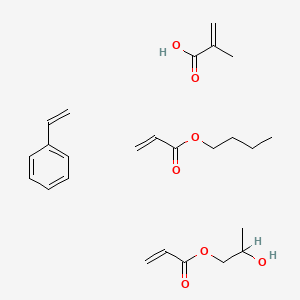
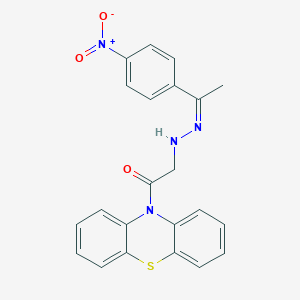
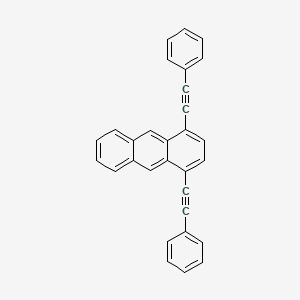
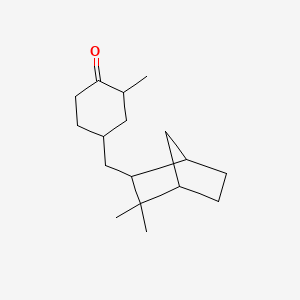
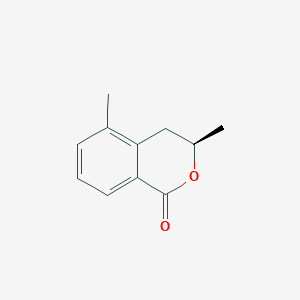
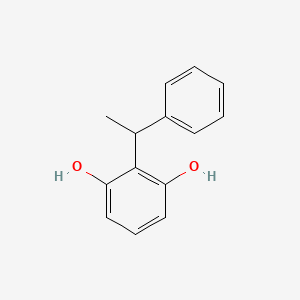
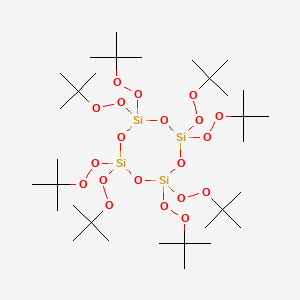

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
